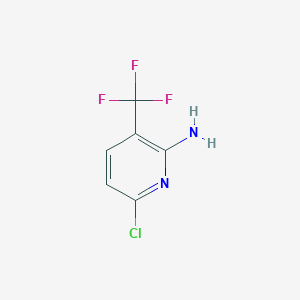

6-Chloro-3-(trifluoromethyl)pyridin-2-amine

Übersicht

Beschreibung

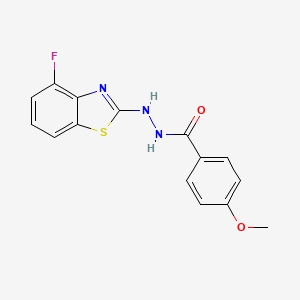

6-Chloro-3-(trifluoromethyl)pyridin-2-amine is a type of aminopyridine . It is a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .

Synthesis Analysis

A series of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues have been synthesized from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters . This sequence has made the process cost-effective .

Molecular Structure Analysis

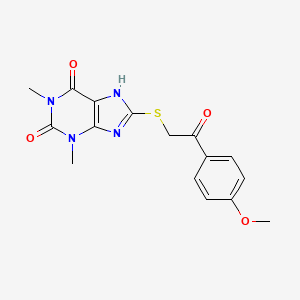

The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chloro group at the 6th position and a trifluoromethyl group at the 3rd position .

Chemical Reactions Analysis

This compound can be involved in various chemical reactions. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Moreover, it can be used in the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one through a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety. The trifluoromethyl group is known for its unique physicochemical properties, such as its small size (van der Waals radius, 1.47 Å), which is the next smallest atom after hydrogen (van der Waals radius, 1.20 Å), but the atom with the largest electronegativity (3.98) .

Wissenschaftliche Forschungsanwendungen

Role in Complex Compound Synthesis

6-Chloro-3-(trifluoromethyl)pyridin-2-amine serves as a precursor in the synthesis of various complex compounds. Its unique structural properties make it a valuable component in the development of coordination chemistry and materials science. The compound is involved in the preparation and characterization of ligands and their complexes, demonstrating significant spectroscopic, magnetic, and biological activities (Boča, Jameson, & Linert, 2011). These complexes are explored for their potential applications ranging from catalysis to environmental remediation.

Environmental Applications

In environmental science, amine-functionalized materials, including those derived from this compound, show promise for the removal of persistent pollutants. These materials are particularly effective in the adsorption and breakdown of perfluoroalkyl and polyfluoroalkyl substances (PFAS), hazardous chemicals widely detected in water supplies (Ateia et al., 2019). The amine functionalities enhance the interaction with PFAS, offering a novel approach to water treatment technologies.

Analytical Method Development

The compound is also central to the development of analytical methods for detecting and quantifying biogenic amines and their metabolites in various matrices. These methodologies are crucial for understanding the biological effects and exposures to certain carcinogenic compounds found in foodstuff and beverages. The precision and sensitivity of these methods allow for the detailed study of compounds' pharmacokinetics and their metabolic pathways, contributing to the field of toxicology and food safety (Teunissen et al., 2010).

Wirkmechanismus

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward enzymes such as reverse transcriptase .

Mode of Action

This is achieved by lowering the pKa of the cyclic carbamate, thereby facilitating a key hydrogen bonding interaction with the protein .

Biochemical Pathways

For instance, they can impact the microbial fatty acid synthase (FAS) pathway, which plays a crucial role in cell viability .

Pharmacokinetics

The trifluoromethyl group in a molecule is known to influence its pharmacokinetic properties, potentially enhancing its bioavailability .

Result of Action

The presence of a trifluoromethyl group in a molecule can enhance its potency, leading to more pronounced molecular and cellular effects .

Zukünftige Richtungen

Trifluoromethylpyridines, including 6-Chloro-3-(trifluoromethyl)pyridin-2-amine, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Biochemische Analyse

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has certain stability and degradation characteristics

Dosage Effects in Animal Models

The effects of 6-Chloro-3-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known to interact with certain enzymes or cofactors

Transport and Distribution

It is known to interact with certain transporters or binding proteins

Eigenschaften

IUPAC Name |

6-chloro-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-4-2-1-3(5(11)12-4)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMSOSLGTYIFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-enamide](/img/structure/B2383850.png)

![N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2383856.png)

![1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2383861.png)

![(1R,5S)-8-(6-cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2383864.png)

![2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2383872.png)

![N-(2,5-dimethoxyphenyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2383873.png)